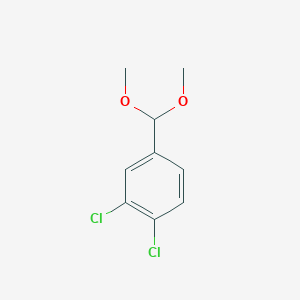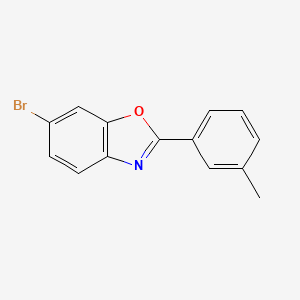
MFCD32689924
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32689924 is a complex organic compound with the molecular formula C17H23NO5 . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with benzyloxy, t-butyl ester, and methyl ester groups. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32689924 typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a t-butyl groupThe final steps involve esterification reactions to introduce the t-butyl ester and methyl ester groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32689924 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
MFCD32689924 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD32689924 involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- (2S,4R)-1-(tert-Butoxycarbonyl)-2-carbomethoxy-4-hydroxypyrrolidine
Uniqueness
MFCD32689924 is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the benzyloxy group enhances its reactivity and potential for further functionalization compared to similar compounds .
Propriétés
Formule moléculaire |
C18H25NO5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3 |
Clé InChI |
AXXKODYHGLJTHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B8406939.png)


![Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B8406957.png)





